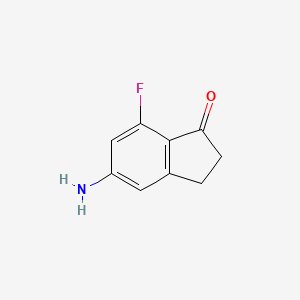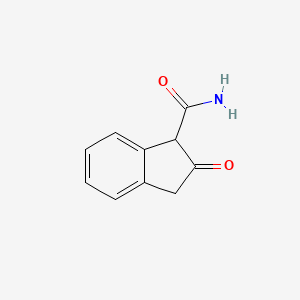
5-Amino-7-fluoro-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンは、アミノ基、フッ素原子、ジヒドロインデンオンコアを含む独自の構造を持つ化学化合物です。
準備方法
合成経路および反応条件
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンの合成は、通常、市販の前駆体から始まり、複数の段階を必要とします。一般的な方法の1つは、2,3-ジヒドロインデン-1-オンのフッ素化に続き、アミノ基を導入することです。反応条件には、目的の生成物を高い収率と純度で得るために、特定の試薬と触媒の使用が必要になることがよくあります。
工業生産方法
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンの工業生産には、コスト効率とスケーラビリティを確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクターの使用や、バルク量で化合物を得るための高度な精製技術が含まれます。
化学反応の分析
反応の種類
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応により、この化合物をアルコールまたはアミンに変換できます。
置換: アミノ基とフッ素基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬が、制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学的プローブまたは阻害剤としての可能性について調査されています。
医学: 医薬品開発における治療の可能性について検討されています。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
5-Amino-7-fluoro-2,3-dihydroinden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。アミノ基とフッ素基は、酵素または受容体に結合し、それらの活性を調節する上で重要な役割を果たします。これは、標的とコンテキストに応じて、さまざまな生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
7-フルオロ-2,3-ジヒドロインデン-1-オン: アミノ基を欠いており、特定の反応では汎用性が低くなります。
5-アミノ-2,3-ジヒドロインデン-1-オン: フッ素原子を欠いており、反応性と結合特性に影響を与える可能性があります。
独自性
5-アミノ-7-フルオロ-2,3-ジヒドロインデン-1-オンは、アミノ基とフッ素基の両方が存在することによってユニークであり、これは異なる化学的および生物学的特性を付与します。これは、特定の反応性と結合特性を必要とするさまざまな用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
7-Fluoro-2,3-dihydroinden-1-one: Lacks the amino group, making it less versatile in certain reactions.
5-Amino-2,3-dihydroinden-1-one: Does not have the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
5-Amino-7-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and binding characteristics.
特性
分子式 |
C9H8FNO |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
5-amino-7-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2 |
InChIキー |
BYIISIIMOMDNHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C1C=C(C=C2F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)

![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)


![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)
![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)

![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)
